1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride
Overview
Description
Scientific Research Applications
Conformational Analogues of Dopamine
- Research has explored the synthesis and pharmacological activity of conformational analogues of dopamine, such as (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. These compounds have been found to exhibit weak alpha-adrenergic agonist properties and cardiostimulatory properties similar to dopamine, although they lack dopaminergic activity in specific models (Erhardt, Gorczynski, & Anderson, 1979).
Cyclopropenone Oximes
- Studies on cyclopropenone oximes have shown their reaction with isocyanates to produce 1:2 addition products in moderate yields. These findings could have implications for the synthesis and reactivity of similar cyclopropyl-containing compounds (Yoshida et al., 1988).
Dopamine-Sensitive Adenylate Cyclase Activities
- Investigations into mono-O-methyl derivatives of certain compounds have been conducted to understand their potential role as activators of dopamine-sensitive adenylate cyclase and as renal vasodilators, offering insights into the physiological interactions of cyclopropyl-containing compounds (Ross et al., 1986).
Hallucinogen Analogues
- Research has been done on isomeric cyclopropyl ring-methylated homologues of hallucinogen analogues. These studies have implications for understanding the activity of cyclopropyl-containing compounds in neurological contexts (Jacob & Nichols, 1982).
Isothiazolidinium Salts
- A series of N-phenyl-3-methylthiopropylamine hydrochlorides have been prepared and cyclized to form N-phenyl-S-methylisothiazolidinium derivatives. This research contributes to the understanding of cyclopropylamine derivatives in synthetic chemistry (Swank & Lambeth, 1983).
Corticotrophin-Releasing Factor Receptor Antagonists
- Studies on compounds like 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride have revealed their potential as potent and selective corticotrophin-releasing factor receptor antagonists. This research is valuable for understanding the therapeutic applications of cyclopropylamine derivatives (Gully et al., 2002).
Combined Vasodilator and Beta-Adrenoceptor Antagonist
- Synthesis and biological activity of stereoisomers of certain cyclopropylamine derivatives have been examined, highlighting their novel combination of vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).
properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-methylphenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIONQJMVZRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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